molecular formula C7H3BrN2O2 B1267389 5-Bromo-2-nitrobenzonitrile CAS No. 89642-50-2

5-Bromo-2-nitrobenzonitrile

Cat. No. B1267389
CAS RN: 89642-50-2
M. Wt: 227.01 g/mol
InChI Key: LCNNOEPOXHHUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-nitrobenzonitrile is a chemical compound with the molecular formula C7H3BrN2O2. It has an average mass of 227.015 Da and a monoisotopic mass of 225.937775 Da .


Synthesis Analysis

The synthesis of benzonitriles, including 5-Bromo-2-nitrobenzonitrile, can be achieved through various methods. One such method involves the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Another approach involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-nitrobenzonitrile consists of a benzene ring substituted with a bromo group, a nitro group, and a nitrile group .


Physical And Chemical Properties Analysis

5-Bromo-2-nitrobenzonitrile has a density of 1.8±0.1 g/cm3, a boiling point of 328.6±27.0 °C at 760 mmHg, and a melting point of 117-119ºC (ethanol). Its molecular formula is C7H3BrN2O2 and it has a flash point of 152.5±23.7 °C .

Scientific Research Applications

Pharmaceuticals

5-Bromo-2-nitrobenzonitrile: is a versatile intermediate in pharmaceutical chemistry. It’s used in the synthesis of various therapeutic agents due to its ability to undergo diverse chemical reactions. For instance, it can be transformed into compounds that exhibit anti-inflammatory and antimicrobial properties . Its nitro group can be reduced to an amine, which can then be used to create a variety of pharmacologically active molecules.

Materials Science

In materials science, 5-Bromo-2-nitrobenzonitrile serves as a precursor for the synthesis of organic semiconductors. These semiconductors are crucial for developing electronic devices like solar cells and light-emitting diodes (LEDs). The bromine atom in the compound provides a reactive site for further functionalization, which is essential for tuning the electronic properties of the material .

Organic Synthesis

This compound is widely used in organic synthesis, particularly in the construction of complex molecules. It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form biaryl structures that are common in many organic compounds, including natural products and active pharmaceutical ingredients .

Analytical Chemistry

In analytical chemistry, 5-Bromo-2-nitrobenzonitrile can be used as a standard or reference compound in various spectroscopic methods. Its distinct spectral properties allow for the calibration of instruments and the validation of analytical methods, ensuring accurate and reliable measurements .

Environmental Science

Environmental scientists use 5-Bromo-2-nitrobenzonitrile to study degradation processes and to develop green synthetic routes. For example, it can be used to investigate the environmental fate of nitroaromatic compounds, which are of concern due to their potential toxicity and persistence in the environment .

Biochemistry

In biochemistry, 5-Bromo-2-nitrobenzonitrile can be utilized in the study of enzyme-catalyzed reactions. The compound’s reactivity makes it suitable for probing the mechanisms of enzymatic transformations, particularly those involving halogenated substrates .

Agriculture

Agricultural research may employ 5-Bromo-2-nitrobenzonitrile in the synthesis of novel pesticides. Its bromine and nitro functional groups can be modified to create compounds that target specific pests or weeds, contributing to the development of more effective and environmentally friendly agricultural chemicals .

Food Industry

Although not directly used in food products, 5-Bromo-2-nitrobenzonitrile can be involved in the synthesis of food packaging materials. Its derivatives can impart specific properties, such as increased barrier resistance or thermal stability, to polymers used in food packaging applications .

Safety and Hazards

5-Bromo-2-nitrobenzonitrile is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNNOEPOXHHUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40312876
Record name 5-bromo-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-nitrobenzonitrile

CAS RN

89642-50-2
Record name 5-Bromo-2-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89642-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-nitrobenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089642502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 89642-50-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromo-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-nitrobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-nitrobenzonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-nitrobenzonitrile
Reactant of Route 3
5-Bromo-2-nitrobenzonitrile
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-nitrobenzonitrile
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-nitrobenzonitrile
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-nitrobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.